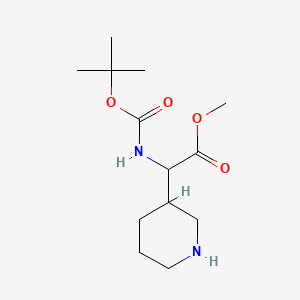
5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-1-(2-nitrophenyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1247439-67-3 . It has a molecular weight of 203.2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-1-(2-nitrophenyl)-1H-pyrazole” include a molecular weight of 203.2 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity facilitates the creation of complex molecules with potential applications in medicinal chemistry and materials science. Researchers have demonstrated its utility in generating pyrazolo-imidazoles, thiazoles, and other nitrogen-containing heterocycles. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them of significant interest in drug development and chemical research (Gomaa & Ali, 2020).
Anticancer Agent Development
The compound has shown promise in the development of anticancer agents. Knoevenagel condensation, a reaction involving the formation of α, β‐unsaturated ketones/carboxylic acids, has been employed using derivatives of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid. This method has led to the synthesis of libraries of chemical compounds with remarkable anticancer activity. These compounds target various cancer-related biological pathways, demonstrating the potential of this chemical scaffold in generating novel therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Biological Applications
The biological applications of pyrazole carboxylic acid derivatives, including those derived from 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid, are extensive. These derivatives have been investigated for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The compound's role in synthesizing these derivatives highlights its importance in medicinal chemistry, offering a pathway to discover new drugs with varied biological activities. The review of pyrazole carboxylic acid derivatives' synthesis and applications provides insight into their potential as therapeutic agents, underscoring the compound's significance in scientific research (Cetin, 2020).
Zukünftige Richtungen
The future directions for research on “5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the broad range of biological activities exhibited by similar compounds like imidazole derivatives , there could be potential for the development of new drugs with these compounds.
Eigenschaften
IUPAC Name |
5-methyl-1-(2-nitrophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-6-8(11(15)16)12-13(7)9-4-2-3-5-10(9)14(17)18/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGCWRFYKHNFBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694247 |
Source


|
| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103856-74-2 |
Source


|
| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


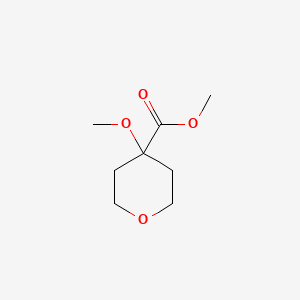
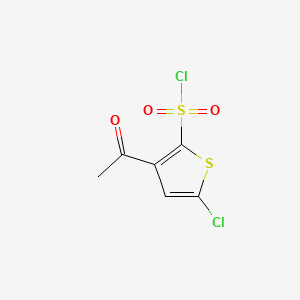


![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)

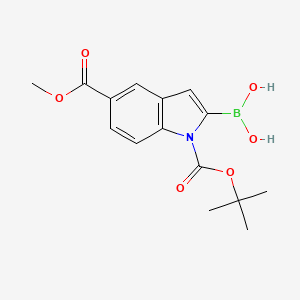

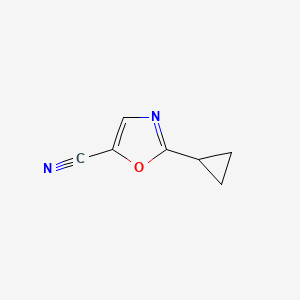
![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)
![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

